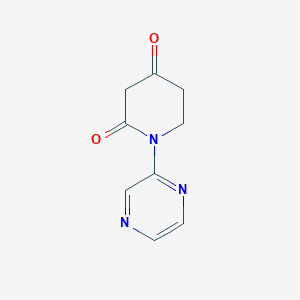

1-(Pyrazin-2-yl)piperidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-pyrazin-2-ylpiperidine-2,4-dione |

InChI |

InChI=1S/C9H9N3O2/c13-7-1-4-12(9(14)5-7)8-6-10-2-3-11-8/h2-3,6H,1,4-5H2 |

InChI Key |

FVVBGTAFVYTTAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CC1=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrazin 2 Yl Piperidine 2,4 Dione

Strategies for Piperidine-2,4-dione Ring System Construction

The formation of the piperidine-2,4-dione scaffold is a critical step in the synthesis of the title compound. Various methodologies have been developed to construct this heterocyclic ring, ranging from classical cyclization reactions to more contemporary rearrangement and transformation strategies.

Traditional Cyclization Approaches

A prominent and flexible route to variously substituted piperidine-2,4-diones involves the Dieckmann cyclization. researchgate.netnih.gov This intramolecular condensation of a diester in the presence of a base is a powerful tool for forming the six-membered ring. The general strategy often begins with the reaction of β-keto esters with an amine source, such as ammonium (B1175870) acetate, to form a vinylogous carbamate. nih.gov Subsequent reduction and coupling with a malonate derivative yields an amidodiester, which can then undergo Dieckmann cyclization to provide the desired piperidine-2,4-dione skeleton after hydrolysis and decarboxylation. nih.gov This method allows for the synthesis of piperidine-2,4-diones that can be substituted at various positions. researchgate.net

Another traditional approach involves the cyclocondensation of primary amines with diols, catalyzed by transition metal complexes, which offers a versatile method for forming cyclic amines. chemrxiv.org Additionally, the reaction of imines with terminal dihaloalkanes through electroreductive cyclization has been explored for the synthesis of piperidine (B6355638) derivatives. sci-hub.se

Anionic Enolate Rearrangements

More novel approaches to the synthesis of piperidine-2,4-diones include anionic enolate rearrangements. researchgate.netnih.gov These methods provide an alternative to traditional cyclization and can offer unique regiochemical and stereochemical control. One such strategy involves the transformation of N-Boc protected homoallylamines. researchgate.net Halocyclocarbamation of these precursors, followed by treatment with a strong base, induces an enolate-isocyanate rearrangement to yield 6-substituted piperidine-2,4-diones. researchgate.net This rearrangement proceeds through the formation of an intermediate cyclic enolate. researchgate.net

Carbonyl Compound Transformations

The transformation of existing carbonyl compounds represents another key strategy for constructing the piperidine-2,4-dione ring. researchgate.netnih.gov These methods often involve the manipulation of acyclic precursors containing carbonyl functionalities to facilitate ring closure. For instance, N-sulfinyl-δ-amino-β-ketoesters have been utilized as chiral building blocks in the synthesis of 2-piperidones, which can be precursors to the desired dione (B5365651) system. youtube.com The versatility of these starting materials allows for the introduction of various substituents on the piperidine ring.

| Method | Key Precursors | Description |

| Dieckmann Cyclization | β-keto esters, ammonium acetate, monomethyl malonate | A multi-step process involving the formation of an amidodiester followed by intramolecular condensation to form the piperidine-2,4-dione ring. nih.gov |

| Anionic Enolate Rearrangement | N-Boc-protected homoallylamines | Involves halocyclocarbamation followed by a base-induced enolate-isocyanate rearrangement to yield substituted piperidine-2,4-diones. researchgate.net |

| Carbonyl Compound Transformations | N-sulfinyl-δ-amino-β-ketoesters | Utilizes chiral building blocks with carbonyl functionalities to construct the heterocyclic ring system. youtube.com |

Introduction of the Pyrazinyl Moiety at the Piperidine Nitrogen

Once the piperidine-2,4-dione ring is synthesized, the next critical step is the introduction of the pyrazinyl group at the nitrogen atom. This is typically achieved through N-arylation reactions, with several powerful methods available in modern organic synthesis.

N-Acylation and Coupling Reactions

While direct N-acylation with a pyrazine-based acylating agent is a possibility, more common and versatile methods involve coupling reactions. Nucleophilic aromatic substitution (SNAr) is a viable pathway, particularly if the pyrazine (B50134) ring is activated with electron-withdrawing groups. youtube.com The reaction of a pre-formed piperidine-2,4-dione with a halopyrazine, often in the presence of a base and under thermal or microwave conditions, can lead to the desired N-pyrazinyl product. sci-hub.seresearchgate.net The reactivity of halopyridines in SNAr reactions with nucleophiles like piperidine has been studied, indicating that these reactions are often feasible, though they may require heating. youtube.comresearchgate.net

Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are highly effective for the formation of C-N bonds and represent a primary strategy for the synthesis of 1-(pyrazin-2-yl)piperidine-2,4-dione.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and is a powerful tool for N-arylation. wikipedia.orgrsc.org In this context, the piperidine-2,4-dione would serve as the amine component and a 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) would be the aryl halide. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications using soluble copper catalysts and ligands have made this a more versatile method. wikipedia.orgmdpi.com This reaction would involve coupling the piperidine-2,4-dione with a 2-halopyrazine in the presence of a copper catalyst. wikipedia.org

| Coupling Method | Catalyst | Reactants | General Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | None or Base | Piperidine-2,4-dione, 2-Halopyrazine | Typically requires heat or microwave irradiation. youtube.comresearchgate.net |

| Buchwald-Hartwig Amination | Palladium | Piperidine-2,4-dione, 2-Halopyrazine | Requires a phosphine ligand and a base. wikipedia.orgrsc.org |

| Ullmann Condensation | Copper | Piperidine-2,4-dione, 2-Halopyrazine | Often requires elevated temperatures, though modern methods are milder. wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis of this compound Analogs

The generation of chiral analogs of this compound is of considerable importance, as the stereochemistry of substituted piperidine rings often plays a crucial role in their biological activity. Stereoselective synthesis can be approached by either introducing chirality during the formation of the piperidine-2,4-dione ring or by the stereoselective functionalization of a pre-existing dione core.

A prominent strategy for achieving enantioselectivity in the synthesis of 6-substituted piperidine-2,4-diones is through a regioselective Dieckmann cyclization employing a chiral auxiliary. researchgate.net For instance, the use of Davies' α-methylbenzylamine auxiliary can afford 6-substituted piperidine-2,4-diones in an enantioselective manner. researchgate.net This approach involves the preparation of a chiral β-amino ester, which is then elaborated into the corresponding malonamide (B141969). Subsequent base-mediated Dieckmann cyclization and decarboxylation would yield the enantiopure 6-substituted piperidine-2,4-dione. The chiral auxiliary can then be removed to provide the N-unsubstituted chiral piperidine-2,4-dione, which can be subsequently coupled with a suitable pyrazine derivative.

Another approach involves the stereoselective reduction of a suitable precursor. For example, the asymmetric reduction of a β-keto group in a δ-amino-β-keto ester intermediate prior to cyclization can establish a specific stereocenter. researchgate.net Furthermore, the stereoselective reduction of a pre-formed piperidine-2,4-dione can yield chiral 4-hydroxypiperidin-2-ones, which can serve as versatile intermediates for further derivatization. researchgate.net

Gold-catalyzed cyclization of N-homopropargyl amides has also emerged as a powerful tool for the stereoselective synthesis of substituted piperidin-4-ols. nih.gov This methodology allows for a highly modular and flexible approach, where chirality can be introduced from a chiral amine precursor. nih.gov The resulting piperidin-4-ols can then be oxidized to the corresponding piperidin-4-ones, which are precursors to the dione system.

The following table summarizes potential stereoselective approaches for the synthesis of analogs:

| Method | Key Step | Chirality Source | Potential Outcome |

| Chiral Auxiliary-Directed Dieckmann Cyclization | Regioselective Dieckmann cyclization | Chiral amine auxiliary (e.g., α-methylbenzylamine) | Enantiopure 6-substituted piperidine-2,4-diones |

| Stereoselective Reduction | Asymmetric reduction of a keto group | Chiral reducing agents or catalysts | Chiral 4-hydroxy or other substituted piperidine-2,4-dione precursors |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides | Chiral amine starting material | Stereodefined piperidin-4-ol precursors |

Exploration of Novel Synthetic Pathways for Dione Derivatives

The development of novel synthetic pathways for piperidine-2,4-dione derivatives is crucial for expanding the chemical space and accessing analogs with diverse substitution patterns. Such pathways often focus on new cyclization strategies or innovative methods for introducing the N-heteroaryl substituent.

One promising area of exploration is the application of modern cross-coupling reactions for the N-heteroarylation of the piperidine-2,4-dione core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds and has been widely used for the synthesis of N-aryl amines. wikipedia.orgnih.gov This reaction could be adapted for the coupling of an N-unsubstituted piperidine-2,4-dione with a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can influence the reaction efficiency and scope. wikipedia.org

Similarly, the Ullmann condensation, a copper-catalyzed N-arylation reaction, presents another viable route. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and various ligands have made this reaction more versatile. wikipedia.org This method could be employed to couple piperidine-2,4-dione with a halopyrazine.

A plausible synthetic route to this compound is outlined below, combining a Dieckmann cyclization with a subsequent N-heteroarylation:

Scheme 1: Proposed Synthesis of this compound

Formation of the Piperidine-2,4-dione Core: The synthesis would commence with the preparation of a suitable β-amino ester. This can be achieved through the reductive amination of a β-keto ester. The resulting β-amino ester is then acylated with a malonyl chloride derivative to form the corresponding N-substituted malonamide.

Dieckmann Cyclization: The malonamide undergoes an intramolecular Dieckmann condensation upon treatment with a strong base, such as sodium ethoxide, to yield the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the piperidine-2,4-dione core.

N-Pyrazinylation: The final step involves the N-arylation of the piperidine-2,4-dione with a halopyrazine. This can be accomplished using either a Buchwald-Hartwig amination (Pd-catalyzed) or an Ullmann condensation (Cu-catalyzed).

The following table provides a general overview of the conditions for the key N-heteroarylation step:

| Reaction | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Typical Temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-180 °C |

Further exploration of novel pathways could involve multicomponent reactions that assemble the substituted piperidine-2,4-dione ring in a single step, potentially incorporating the pyrazinyl moiety from the outset. Additionally, C-H activation methodologies could offer a direct route to couple pyrazine with a pre-functionalized piperidine precursor, although this would represent a more advanced and less precedented approach for this specific system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Pyrazin 2 Yl Piperidine 2,4 Dione and Its Derivatives

Analysis of Substituent Effects on Biological Research Activity Profiles

The biological activity of 1-(Pyrazin-2-yl)piperidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on both the pyrazine (B50134) and piperidine-2,4-dione rings. SAR studies aim to identify which functional groups at specific positions enhance or diminish the desired biological effect.

Substituent Effects on the Pyrazine Ring: The pyrazine ring possesses three available positions for substitution (3, 5, and 6). The electronic and steric properties of substituents at these positions can significantly modulate the molecule's interaction with a biological target.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or a nitro group (-NO₂) can decrease the electron density of the pyrazine ring. This may enhance interactions with electron-rich pockets in a target protein. Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups can increase electron density, potentially favoring interactions with electron-deficient sites.

Steric Effects: The size and shape of the substituent (bulk) are critical. Bulky groups may cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. However, in some cases, a larger group might establish favorable van der Waals interactions, thereby increasing affinity.

Hydrogen Bonding Potential: Substituents capable of acting as hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., -C=O, -CN) can form crucial interactions with amino acid residues in a biological target, significantly enhancing binding affinity and specificity.

Substituent Effects on the Piperidine-2,4-dione Ring: The piperidine-2,4-dione ring offers positions 3, 5, and 6 for substitution. Modifications at these sites can influence the molecule's conformation and introduce new points of interaction.

Positions 3 and 5: Substitution at these methylene (B1212753) carbons can introduce chiral centers, and the stereochemistry can be critical for activity. Small alkyl or aryl groups at these positions can explore hydrophobic pockets within a binding site.

Position 6: This position is adjacent to a carbonyl group and the nitrogen atom. Substituents here can influence the planarity and electronic distribution of the adjacent amide bond, potentially affecting target binding.

The following interactive table illustrates hypothetical SAR data for a series of derivatives, demonstrating how different substituents might influence biological activity, represented as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | R3 (Pyrazine) | R5 (Pyrazine) | R3' (Piperidine) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | H | 15.2 |

| 2 | Cl | H | H | 8.5 |

| 3 | OCH₃ | H | H | 12.1 |

| 4 | H | Cl | H | 9.3 |

| 5 | H | H | CH₃ | 10.8 |

| 6 | Cl | H | CH₃ | 5.1 |

| 7 | H | OH | H | 7.9 |

This table presents hypothetical data for illustrative purposes. From this hypothetical data, one could infer that a chloro-substituent on the pyrazine ring (compounds 2, 4, 6) is generally favorable for activity. Furthermore, combining a chloro group on the pyrazine ring with a methyl group on the piperidine (B6355638) ring (compound 6) leads to a synergistic improvement in potency. A hydroxyl group (compound 7) also appears to enhance activity, possibly by forming a hydrogen bond.

Conformational Analysis and Bioactive Conformations of Piperidine-2,4-dione Systems

The three-dimensional shape of a molecule is paramount to its biological function. Conformational analysis of the piperidine-2,4-dione system is essential to understand its preferred shapes and to identify the specific conformation responsible for its biological activity—the bioactive conformation.

The six-membered piperidine-2,4-dione ring is not planar and typically adopts low-energy conformations such as the chair , boat , or twist-boat . The presence of the two carbonyl groups at positions 2 and 4 introduces partial double-bond character in the adjacent C-N and C-C bonds, leading to a degree of ring flattening compared to a standard piperidine ring. The chair conformation is generally the most stable due to minimized torsional and steric strain.

In a chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For instance, a bulky substituent on the piperidine ring would generally prefer the less sterically hindered equatorial position.

The N-substituent, in this case, the pyrazin-2-yl group, also has a preferred orientation. The rotational barrier around the N1-C(pyrazin-2-yl) bond determines the spatial relationship between the two heterocyclic rings. This orientation is critical as it dictates how the molecule presents its functional groups to a biological target. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts to bind optimally to its target receptor or enzyme. Identifying this conformation, often through techniques like X-ray crystallography or computational modeling, is a key goal in drug design, as it provides a template for creating more rigid and potent analogs.

Predictive Modeling for Biological Activity via QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties (descriptors) that govern activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comosti.gov

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Assembly: A series of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

Electronic Descriptors: Quantify the electron distribution (e.g., Hammett constants, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). researchgate.net

Steric Descriptors: Describe the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic Descriptors: Measure the molecule's lipophilicity (e.g., LogP, the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule.

Model Development: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, is used to build an equation correlating a subset of the descriptors with biological activity. researchgate.net

A hypothetical MLR-based QSAR equation for this series might look like:

pIC₅₀ = 0.75 * LogP - 1.23 * LUMO + 0.45 * MR(R₅) + 3.81

This equation would suggest that biological activity (expressed as pIC₅₀, the negative logarithm of IC₅₀) increases with higher lipophilicity (LogP) and greater molar refractivity (MR) of the substituent at the R₅ position of the pyrazine ring, but decreases with a higher energy of the LUMO.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation with a separate test set of compounds. mdpi.com

The following interactive table shows a hypothetical dataset for a QSAR study.

| Compound ID | pIC₅₀ (Experimental) | LogP | LUMO (eV) | MR(R₅) | pIC₅₀ (Predicted) |

| 1 | 4.82 | 1.5 | -1.2 | 1.03 | 4.85 |

| 2 | 5.07 | 2.1 | -1.5 | 1.03 | 5.11 |

| 3 | 4.92 | 1.4 | -1.1 | 5.95 | 4.90 |

| 4 | 5.03 | 2.0 | -1.4 | 5.95 | 5.25 |

| 5 | 4.97 | 1.9 | -1.2 | 1.03 | 4.96 |

This table presents hypothetical data for illustrative purposes.

Rational Design Principles for Structural Optimization of Pyrazine-Piperidine Diones

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Key design principles include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to visualize how this compound derivatives bind to the active site. This allows for the precise design of new analogs with substituents that form specific, beneficial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, leading to enhanced affinity.

Pharmacophore Modeling: Based on the SAR of active compounds, a pharmacophore model can be developed. This model defines the essential spatial arrangement of key features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. This model then serves as a template to design novel molecules that fit its criteria.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the lead molecule with other groups that have similar physicochemical properties (bioisosteres). For example, a carboxylic acid group could be replaced with a tetrazole ring. This can lead to improvements in potency, selectivity, or metabolic stability without drastically altering the binding mode. For the pyrazine-piperidine dione (B5365651) core, a chlorine atom could be replaced with a trifluoromethyl group to modulate electronic properties and lipophilicity.

Scaffold Hopping: This involves replacing the core scaffold (e.g., the piperidine-2,4-dione ring) with a different, structurally distinct core that maintains the same spatial arrangement of the key interacting functional groups. This can lead to the discovery of novel chemical series with improved properties. For instance, the piperidine-2,4-dione might be replaced with a pyrazolo-dione or a similar heterocyclic system. nih.gov

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to optimize its structure, ultimately leading to the development of more effective and targeted therapeutic agents.

Mechanistic Investigations into the Biological Actions of 1 Pyrazin 2 Yl Piperidine 2,4 Dione

Identification of Molecular Targets and Receptor Binding Interactions

The molecular structure of 1-(Pyrazin-2-yl)piperidine-2,4-dione, which incorporates both a pyrazine (B50134) ring and a piperidine-dione core, suggests several potential molecular targets. The piperidine (B6355638) moiety is a common feature in ligands for a variety of receptors, including G-protein coupled receptors (GPCRs). For instance, research into piperazine (B1678402) and piperidine derivatives has revealed their potential as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Notably, a study on 4-phenylpiperidine-2,6-diones demonstrated their efficacy as ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov In this research, derivatives with a 4-phenylpiperidine-2,6-dione (B1266656) core exhibited high affinity for α1A-, α1B-, and α1D-AR subtypes, with some compounds displaying nanomolar affinity. nih.gov The most potent compound in that series, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, showed a pKi of 8.74 for the α1A-AR. nih.gov While this compound has a different substitution pattern, the shared piperidine-dione scaffold suggests that it could potentially interact with similar receptors.

To definitively identify the molecular targets of this compound, comprehensive screening against a panel of receptors and enzymes would be necessary. The following table presents hypothetical binding affinities for related compounds to illustrate the potential range of interactions for a molecule with this scaffold.

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (pKi/Ki) | Reference |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α1A-AR | 8.74 (pKi) | nih.gov |

| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | α2-adrenergic receptor | High affinity | nih.gov |

| Piperidine Derivative 5 | hH3R | 7.70 nM (Ki) | nih.gov |

| Piperidine Derivative 5 | σ1R | 3.64 nM (Ki) | nih.gov |

Elucidation of Intracellular Signaling Pathway Modulations

Should this compound bind to a specific receptor, it would likely modulate downstream intracellular signaling pathways. For instance, if it were to act as an antagonist at α1-adrenergic receptors, as is the case with the structurally related 4-phenylpiperidine-2,6-diones, it could block norepinephrine-induced signaling. nih.gov The α1-ARs are coupled to Gq/11 proteins, and their activation typically leads to the hydrolysis of inositol (B14025) phospholipids, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). An antagonist would inhibit this cascade.

Furthermore, the modulation of Wnt signaling has been observed with N-substituted piperidinyl diphenylsulfonyl sulfonamides. nih.gov These compounds act as inhibitors of the secreted frizzled-related protein 1 (sFRP-1), an antagonist of Wnt signaling. nih.gov While the structure of this compound is distinct, the presence of the piperidine ring suggests a potential, albeit speculative, for interaction with components of the Wnt pathway. The physical organization of signaling components within the cell can also play a crucial role in determining the outcome of a signaling event. nih.gov

The specific impact of this compound on any given pathway would depend on its binding mode, its affinity for the target, and whether it acts as an agonist, antagonist, or allosteric modulator. Functional assays, such as measuring second messenger levels (e.g., cAMP, IP3, Ca2+) or reporter gene activation, would be required to elucidate its precise effects on intracellular signaling.

Allosteric Modulation and Orthosteric Binding Site Analyses of Dione (B5365651) Scaffolds

The interaction of a ligand with its receptor can occur at the primary binding site, known as the orthosteric site, or at a secondary site, termed the allosteric site. Orthosteric ligands directly compete with the endogenous ligand, whereas allosteric modulators bind to a different site and alter the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. nih.gov

The development of allosteric modulators is an area of growing interest in pharmacology as they can offer greater specificity and a more nuanced control of receptor activity compared to orthosteric ligands. nih.gov For G-protein coupled receptors, allosteric binding sites are often located in less conserved regions of the protein, which may allow for the design of more selective drugs. researchgate.net

A detailed analysis of the structure-activity relationships of a series of pyrazinylpiperidine-diones would be necessary to infer the likely binding mode. Computational modeling and docking studies could provide initial hypotheses about the preferred binding site and conformation of this compound within a given receptor. These in silico predictions would then need to be validated through experimental methods such as site-directed mutagenesis and radioligand binding assays.

The following table outlines the key differences between orthosteric and allosteric binding, which are critical considerations in the mechanistic investigation of any novel compound.

| Feature | Orthosteric Binding | Allosteric Binding |

| Binding Site | Primary, endogenous ligand binding site | Secondary, topographically distinct site |

| Mechanism | Competitive inhibition/activation | Conformational change affecting orthosteric ligand binding or efficacy |

| Effect | Typically an "on/off" switch | Modulatory (can be positive, negative, or neutral) |

| Selectivity | Can be challenging due to conserved binding sites | Potentially higher due to less conserved allosteric sites |

Computational Chemistry and Molecular Modeling Applications in the Study of 1 Pyrazin 2 Yl Piperidine 2,4 Dione

Quantum Chemical Calculations (e.g., DFT, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular structure, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis further complements this by providing insights into charge distribution and intramolecular interactions. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. Using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 1-(Pyrazin-2-yl)piperidine-2,4-dione can be calculated to find its ground-state energy minimum. nih.gov

Once the geometry is optimized, the electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. dergipark.org.trresearchgate.net A small energy gap suggests high reactivity and potential for intramolecular charge transfer, a feature often associated with NLO (Non-Linear Optical) activity. dergipark.org.tr

NBO analysis can be used to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net This analysis provides a detailed picture of the charge distribution on different atoms, which is vital for understanding the molecule's electrostatic potential and interaction patterns. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT This table presents hypothetical data based on typical values for similar heterocyclic compounds to illustrate the expected results for this compound.

| Parameter | Value | Significance |

| E_HOMO | -6.5 eV | Electron-donating capacity |

| E_LUMO | -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

DFT calculations are also highly effective in predicting the spectroscopic signatures of a molecule, which can be used to validate experimental data or interpret complex spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental data, can confirm the molecular structure and assign specific signals to individual nuclei within the this compound molecule. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) and Raman spectra. nih.gov This analysis helps in identifying the characteristic vibrational modes of functional groups, such as the C=O stretching in the dione (B5365651) ring and the C-N vibrations of the pyrazine (B50134) and piperidine (B6355638) rings. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra in both gas and solution phases. researchgate.net This method predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the electronic transitions between molecular orbitals, primarily HOMO-LUMO transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table shows representative predicted values based on computational studies of analogous structures. researchgate.netresearchgate.net

| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Transition |

| ¹H NMR | δ 7.5-8.5 ppm | Pyrazine ring protons |

| δ 2.5-4.0 ppm | Piperidine ring protons | |

| ¹³C NMR | δ 165-175 ppm | Carbonyl carbons (C=O) |

| δ 140-150 ppm | Pyrazine ring carbons | |

| IR | ~1700-1750 cm⁻¹ | C=O stretching vibrations |

| ~1500-1600 cm⁻¹ | C=N/C=C aromatic stretching | |

| UV-Vis | ~280 nm, ~320 nm | π → π* and n → π* transitions |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. researchgate.netsemanticscholar.org

For this compound, molecular docking can be used to screen its binding affinity against various protein targets implicated in disease. For instance, pyrazine and piperidine derivatives have been studied as inhibitors of targets like PIM-1 kinase (a cancer target), histone deacetylases (HDACs), and VEGFR-2. semanticscholar.orgjapsonline.comnih.gov

A docking simulation places the ligand into the active site of the protein and scores the different poses based on a scoring function. The results reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, studies on similar pyrazine-containing molecules targeting PIM-1 kinase have shown crucial hydrogen bond interactions with residues like Glu121, Glu171, and Asp186. japsonline.com Docking this compound into such a kinase could reveal if the carbonyl groups of the piperidine-2,4-dione ring and the nitrogen atoms of the pyrazine ring can form similar critical hydrogen bonds.

The primary output of a docking simulation is a score, often expressed as a binding energy (e.g., kcal/mol), which estimates the binding affinity between the ligand and the protein. mdpi.com A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and higher potential inhibitory activity. researchgate.net Different docking programs use various scoring functions, such as Glide's G-score or AutoDock's binding energy. japsonline.comresearchgate.net

Molecular dynamics (MD) simulations can further refine the docking results. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and a more accurate estimation of binding free energy. nih.govrsc.org

Table 3: Representative Docking Results for Pyrazine/Piperidine Derivatives Against Various Protein Targets This table compiles data from studies on related compounds to exemplify potential binding energies for this compound.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase | -11.084 (XP Gscore) | Glu121, Glu171, Asp186 | japsonline.com |

| Pyrazine-pyridone derivative | Bacterial Enzyme (4DUH) | -7.4519 | Hydrogen bonds | nih.gov |

| Piperidine-oxindole derivative | VEGFR-2 | - | Cys919, Glu885, Asp1046 | nih.gov |

| Phenyl hydrazine (B178648) piperidone | Dihydrofolate reductase | -7.88 | THR56, SER59 | researchgate.net |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in the early stages of drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity.

Based on the structure of this compound or a set of its active analogues, a pharmacophore model can be generated. This model can then be used as a 3D query to rapidly screen large chemical databases, such as the ZINC database, for other structurally diverse molecules that match the pharmacophore and are therefore likely to possess similar biological activity. japsonline.com This process, known as virtual screening, is a cost-effective method for identifying novel hit compounds. researchgate.net

For example, a pharmacophore model derived from pyrazine derivatives targeting PIM-1 kinase identified features like hydrogen bond acceptors, donors, and aromatic rings as crucial for activity. japsonline.comresearchgate.net A similar approach for this compound could define the pyrazine nitrogen atoms as hydrogen bond acceptors, the piperidine carbonyls as acceptors, and the pyrazine ring as an aromatic feature. This model could then be used to discover new scaffolds for a desired biological target, guiding the synthesis of next-generation compounds. japsonline.comresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction for Research Prioritization

In the early stages of drug discovery, prioritizing lead candidates with favorable pharmacokinetic profiles is crucial to reduce late-stage attrition and development costs. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling provides a rapid and cost-effective method to predict the potential behavior of a compound in the body. For novel molecules such as this compound, these computational predictions are instrumental in assessing its drug-likeness and potential for development before committing to extensive laboratory synthesis and testing. nih.govnih.gov The process involves using computational algorithms and quantitative structure-activity relationship (QSAR) models to forecast a compound's properties based on its molecular structure. nih.gov

The initial assessment of a compound's potential often begins with evaluating its physicochemical properties against established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a guideline for predicting oral bioavailability. For a candidate like this compound, computational tools can quickly calculate key descriptors. A hypothetical profile for the compound is presented below, illustrating the type of data generated in an initial screening.

| Physicochemical Property | Predicted Value (Illustrative) | Lipinski's Rule of Five Guideline | Drug-Likeness Implication |

|---|---|---|---|

| Molecular Weight (MW) | 207.21 g/mol | ≤ 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 0.85 | ≤ 5 | Balanced solubility and permeability |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Favorable for membrane permeation |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Favorable for membrane permeation |

| Topological Polar Surface Area (TPSA) | 75.5 Ų | ≤ 140 Ų | Good potential for cell permeability |

Following the initial drug-likeness assessment, more detailed ADME parameters are predicted to build a comprehensive pharmacokinetic profile. These predictions help researchers identify potential liabilities of the molecule. For instance, poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion can terminate a compound's journey through the development pipeline. frontiersin.org Computational models can predict these complex biological interactions. nih.gov

A detailed, albeit illustrative, in silico ADME prediction for this compound would examine various pharmacokinetic endpoints. The data generated from such an analysis allows for direct comparison between different lead candidates, enabling a data-driven approach to research prioritization.

| ADME Parameter | Category | Predicted Outcome (Illustrative) | Significance for Research Prioritization |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests the compound can pass through the intestinal wall. frontiersin.org | |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | Prioritizes the compound for peripheral targets, reducing potential CNS side effects. |

| Plasma Protein Binding (PPB) | Moderate (<90%) | Suggests a sufficient unbound fraction of the drug will be available to exert its therapeutic effect. | |

| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Lowers the risk of drug-drug interactions with other medications metabolized by this key enzyme. |

| CYP450 3A4 Inhibition | Non-inhibitor | Reduces the likelihood of metabolic drug-drug interactions, a favorable property. | |

| Renal Organic Cation Transporter (OCT2) Substrate | Excretion | Likely Substrate | Provides insight into the potential pathway for renal clearance. |

Based on a hypothetical profile like the one detailed above, this compound could be prioritized for further in vitro testing. The favorable predicted oral absorption and low potential for crucial metabolic enzyme inhibition would mark it as a promising candidate. nih.gov Conversely, if in silico predictions suggested high BBB permeability for a compound intended for a peripheral target or strong inhibition of multiple CYP450 enzymes, it might be deprioritized or flagged for chemical modification to improve its ADME properties. nih.govfrontiersin.org This predictive power is essential for efficiently allocating resources to compounds with the highest probability of success.

Future Research Directions and Emerging Avenues for 1 Pyrazin 2 Yl Piperidine 2,4 Dione Research

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of piperidine-2,4-dione-type azaheterocycles has traditionally relied on methods such as carbonyl compound transformations. rsc.org However, the future of synthesizing 1-(Pyrazin-2-yl)piperidine-2,4-dione and its analogs will likely focus on advanced, efficient, and environmentally friendly methodologies. tandfonline.com Science and technology are increasingly moving toward eco-friendly, cost-effective, and sustainable solutions for producing heterocyclic compounds. tandfonline.comresearchgate.net

Future research should prioritize the development of "green" synthetic routes. nih.gov This includes the application of biocatalysis, using enzymes like lipases to facilitate reactions under milder conditions, which can improve scalability and reduce waste. nih.gov Continuous-flow chemistry is another promising avenue, offering better control over reaction parameters and enabling safer, more efficient production of pyrazinamide (B1679903) derivatives, a principle that can be extended to this compound class. nih.gov Furthermore, exploring novel cyclization strategies, such as Dieckmann cyclizations for regioselective synthesis or radical-mediated amine cyclizations, could provide more direct and versatile routes to structurally diverse piperidine-2,4-dione derivatives. researchgate.netnih.gov

| Methodology | Description | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| Traditional Carbonyl Transformations | Classical methods involving reactions of carbonyl compounds to form the heterocyclic ring. | Well-established and understood reaction pathways. | rsc.org |

| Dieckmann Cyclizations | Intramolecular condensation of a diester with a strong base to form a β-keto ester, enabling regioselective synthesis. | Flexible route to variously substituted piperidine-2,4-diones. | researchgate.net |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions, such as the formation of amide bonds. | Greener, more efficient, highly selective, and operates under mild conditions. | nih.gov |

| Continuous-Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch. | Improved scalability, safety, and reaction control. | nih.gov |

| Radical-Mediated Cyclization | Intramolecular cyclization of amino-aldehydes using a catalyst to form the piperidine (B6355638) ring. | Effective for producing various piperidines under specific catalytic conditions. | nih.gov |

Application of High-Throughput Screening in Biological Profiling

To efficiently explore the biological activities of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets. cijournal.ru Future research will involve adapting various cellular and biochemical assays for HTS to discover novel probes and potential drug candidates.

The process would involve screening a library of this compound analogs against panels of therapeutically relevant targets, such as protein kinases, proteasomes, or specific enzymes involved in metabolic or neurodegenerative diseases. pharmablock.com Both target-based and phenotypic screening approaches are valuable. High-content screening (HCS) systems, which use automated microscopy and image analysis, can provide deeper insights into the compound's effects on cellular morphology, signaling pathways, and viability in 2D and 3D cell models. mdpi.com This approach can rapidly identify compounds with specific activities, such as anti-proliferative effects in cancer cell lines or inhibitory activity against viral replication. mdpi.comnih.gov

| Assay Type | Description | Potential Application | Reference |

|---|---|---|---|

| Biochemical Assays | Measure the activity of a purified target protein (e.g., enzyme, receptor) in the presence of the test compound. | Identifying direct inhibitors of specific enzymes like kinases or proteases. | |

| Cell-Based Assays | Measure a cellular response, such as cell viability, apoptosis, or the expression of a reporter gene. | Assessing anticancer activity, cytotoxicity, or modulation of specific signaling pathways. | mdpi.comnih.gov |

| High-Content Screening (HCS) | Uses automated imaging and analysis to quantify phenotypic changes in cells. | Multiplexed analysis of cellular events like apoptosis, oxidative stress, and immunofluorescence. | |

| AlphaScreen/HTRF | Homogeneous (no-wash) assays based on luminescence or fluorescence resonance energy transfer. | Detecting protein-protein interactions or biomarker quantification with high sensitivity. |

Integration of Systems Biology and Multi-Omics Data in Target Identification

| Omics Layer | Data Generated | Potential Insights for the Compound | Reference |

|---|---|---|---|

| Genomics | DNA sequence variations (SNPs). | Identify genetic factors that influence compound response (pharmacogenomics). | nih.gov |

| Transcriptomics (RNA-seq) | Gene expression levels (mRNA). | Reveal which genes and pathways are up- or down-regulated by the compound. | diva-portal.org |

| Proteomics | Protein abundance and post-translational modifications. | Directly identify protein targets and quantify changes in protein expression. | diva-portal.orgnih.gov |

| Metabolomics | Levels of small molecule metabolites. | Uncover metabolic pathways affected by the compound. | nih.gov |

| Integrated Network Analysis | Combined analysis of all omics data. | Construct a holistic model of the compound's mechanism of action and predict novel targets. | nih.govresearchgate.net |

Development of Novel Computational and Machine Learning Models for Drug Discovery Research

In silico methods are crucial for accelerating the drug discovery process by reducing costs and time. mdpi.com For this compound, the development of novel computational and machine learning (ML) models represents a significant future direction. nih.gov These models can be used to predict the biological activity of new derivatives, optimize their drug-like properties, and identify potential off-target effects. researchgate.net

Future work should focus on creating robust Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models based on experimental data from HTS. researchgate.netnih.gov These models can guide the rational design of new analogs with improved potency and selectivity. nih.gov Furthermore, advanced machine learning algorithms, such as random forests and deep neural networks, can be trained on large datasets to predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between the compounds and their protein targets at an atomic level, helping to explain their mechanism of action and guiding further optimization. nih.govnih.gov

| Model/Technique | Description | Application for Piperidine-2,4-dione Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identify potential binding modes and crucial interactions with target residues. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assess the stability of the ligand-protein complex and refine binding poses. | nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of molecules to their biological activity. | Predict the activity of newly designed analogs and guide lead optimization. | mdpi.comresearchgate.net |

| Machine Learning (e.g., Random Forest, DNNs) | Algorithms that learn patterns from data to make predictions. | Predict bioactivity, ADMET properties, and potential off-target effects. | nih.govnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features responsible for biological activity. | Used for virtual screening of compound libraries to find new hits with similar features. | nih.gov |

Exploration of New Preclinical Therapeutic Research Areas for Piperidine-2,4-dione Derivatives

The hybrid nature of this compound suggests that its derivatives could possess a wide spectrum of biological activities, opening up numerous therapeutic research areas. mdpi.comajchem-a.com The pyrazine (B50134) moiety is present in drugs with anticancer, antiviral, and anti-inflammatory properties, while the piperidine scaffold is a cornerstone in compounds targeting cancer, Alzheimer's disease, and infectious diseases. nih.govajchem-a.comnih.gov

Future preclinical research should systematically explore these avenues. In oncology, derivatives could be tested for activity against various cancer cell lines, with a focus on mechanisms like tyrosine kinase inhibition or the disruption of protein-protein interactions such as p53-HDM2. nih.govresearchgate.netnih.gov Given the role of pyrazine in the anti-tuberculosis drug pyrazinamide, another key area is infectious diseases, including bacterial and viral infections. nih.gov Furthermore, the structural motifs present in this compound class bear resemblance to scaffolds investigated for neurological disorders. nih.gov Therefore, exploring their potential as inhibitors of enzymes like monoamine oxidase (MAO) for conditions such as depression or Parkinson's disease represents a novel and exciting research direction. nih.gov

| Therapeutic Area | Rationale | Potential Mechanism/Target | Reference |

|---|---|---|---|

| Oncology | Both pyrazine and piperidine scaffolds are common in anticancer agents. | Inhibition of protein kinases (e.g., tyrosine kinases), proteasome inhibition, induction of apoptosis. | nih.govnih.gov |

| Infectious Diseases | Pyrazine is a key component of the antitubercular drug pyrazinamide; piperidines also show antiviral activity. | Inhibition of essential viral or bacterial enzymes. | nih.govnih.gov |

| Neurodegenerative Diseases | Related heterocyclic structures (e.g., thiazolidine-2,4-diones) have been investigated as MAO inhibitors for neurological disorders. | Inhibition of monoamine oxidase (MAO-A/B), modulation of sigma receptors. | nih.govnih.gov |

| Inflammatory Disorders | Pyrazine and piperidine derivatives have been reported to have anti-inflammatory properties. | Modulation of inflammatory signaling pathways (e.g., NF-κB). | ajchem-a.comijnrd.org |

| Metabolic Diseases | Piperidine derivatives like voglibose (B1684032) are used as anti-diabetic agents. | Inhibition of enzymes involved in carbohydrate metabolism (e.g., alpha-glucosidase). | ijnrd.org |

Q & A

Q. What comparative methodologies are effective for benchmarking this compound against analogous heterocycles?

- Methodological Answer : Comparative studies should control variables like molecular weight, logP, and hydrogen-bonding capacity. Case studies on piperazine/pyridine derivatives use PCA (principal component analysis) to cluster bioactivity profiles, identifying structural motifs driving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.